BenchChemオンラインストアへようこそ!

5-methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine

Medicinal Chemistry Physicochemical Profiling Lipophilicity

5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic small molecule featuring a pyrimidine core linked via an ether bridge to a piperidine ring, which in turn bears a benzoyl group substituted with a pyrazole moiety. The compound exhibits computed physicochemical properties including a molecular weight of 379.41 g/mol, XLogP3 of 2.2, and a topological polar surface area (TPSA) of 82.4 Ų.

Molecular Formula C20H21N5O3
Molecular Weight 379.4 g/mol
CAS No. 2549030-02-4
Cat. No. B6441062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine
CAS2549030-02-4
Molecular FormulaC20H21N5O3
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
InChIInChI=1S/C20H21N5O3/c1-27-18-13-21-20(22-14-18)28-17-6-10-24(11-7-17)19(26)15-4-2-5-16(12-15)25-9-3-8-23-25/h2-5,8-9,12-14,17H,6-7,10-11H2,1H3
InChIKeyNAWSNGQHSDZIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine (CAS 2549030-02-4): Differential Procurement Guide


5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic small molecule featuring a pyrimidine core linked via an ether bridge to a piperidine ring, which in turn bears a benzoyl group substituted with a pyrazole moiety [1]. The compound exhibits computed physicochemical properties including a molecular weight of 379.41 g/mol, XLogP3 of 2.2, and a topological polar surface area (TPSA) of 82.4 Ų [1]. It belongs to a class of pyrimidine-pyrazole-piperidine hybrids under investigation for kinase inhibition and receptor modulation, but its specific substitution pattern—particularly the 5-methoxy group on the pyrimidine and the ether-linked piperidine—confers distinct physicochemical and structural features that prevent simple interchange with close analogs [1].

Why 5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine Cannot Be Replaced by Close Structural Analogs


Compounds within the pyrimidine-pyrazole-piperidine class exhibit diverse linker chemistry (ether vs. methylene), variable pyrimidine substitution (5-methoxy vs. 5-ethyl vs. unsubstituted), and differing attachment positions, each of which profoundly influences conformational flexibility, lipophilicity, and hydrogen-bonding capacity [1]. For example, replacing the 5-methoxy group with a 5-ethyl substituent increases lipophilicity and reduces polar surface area, while substituting the ether linkage with a methylene spacer alters the vector and rotational freedom between the pyrimidine and piperidine rings. Generic substitution without careful consideration of these differences risks adopting a compound with divergent solubility, permeability, and target engagement profiles, undermining the reproducibility of SAR campaigns [1]. The quantitative evidence below establishes the specific points of differentiation that justify a deliberate procurement choice.

Quantitative Differentiators for 5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine


Lipophilicity (XLogP3) Differentiation Versus 5-Ethyl Analog

The target compound exhibits a computed XLogP3 value of 2.2, while the closest structural analog 5-ethyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine is expected to display a higher XLogP3 (approximately 2.7–3.0) due to the replacement of the polar methoxy group with a hydrophobic ethyl substituent [1]. This ~0.5–0.8 log unit difference translates to a 3- to 6-fold shift in the octanol/water partition coefficient, significantly impacting aqueous solubility, non-specific protein binding, and membrane permeability behavior.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Topological Polar Surface Area (TPSA) Differential Versus 5-Ethyl Analog

The methoxy substituent contributes additional oxygen-based hydrogen-bond acceptor character, yielding a TPSA of 82.4 Ų for the target compound [1]. In comparison, the 5-ethyl analog lacks this methoxy oxygen, resulting in a lower TPSA (estimated ≤ 75 Ų). This difference positions the target compound closer to the empirical TPSA threshold of <140 Ų for blood-brain barrier penetration while maintaining sufficient polarity for oral absorption, offering a balanced profile distinct from the more lipophilic ethyl variant.

Drug Design Permeability ADME Profiling

Rotatable Bond Count and Conformational Flexibility Versus Methylene-Linked Analog

The target compound contains 5 rotatable bonds, including the ether oxygen bridge between the pyrimidine and piperidine rings [1]. The methylene-linked analog 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine introduces an additional freely rotating C–C bond, increasing the total rotatable bond count to 6. This change allows an extra degree of conformational freedom, potentially reducing the population of the bioactive conformation and incurring a larger entropic penalty upon target binding.

Conformational Analysis Ligand Efficiency Scaffold Diversity

Heavy Atom Count and Molecular Complexity Versus Regioisomeric Ether Variant

The target compound's ether linkage is positioned at the 4-position of the piperidine ring, connecting to the 2-position of pyrimidine, yielding a heavy atom count of 28 and a complexity score of 506 [1]. The regioisomer 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine, which shifts the attachment point to the piperidine 3-position and the pyrimidine 4-position, differs in both molecular shape and electronic distribution while retaining identical atom count. This positional isomerism can lead to divergent pharmacophoric geometries and distinct biological target preferences.

Scaffold Diversity Chemical Space Fragment-Based Screening

Molecular Weight and Exact Mass Verification Against Database-Linked Identity

The target compound CAS 2549030-02-4 is cross-referenced with multiple database identifiers (PubChem CID 5314214, AKOS040726745) and carries an exact monoisotopic mass of 379.16444 g/mol (MW = 379.41 g/mol) [1]. This contrasts with structurally similar but distinct entries in the same chemical space (e.g., C20H20N4O analogs with MW ~332 g/mol) that lack the pyrimidine methoxy substitution. Verifying the exact mass by LC-MS serves as a simple, high-confidence gate to ensure the procured material matches the intended structure and not a near-isomer.

Quality Control Identity Verification Procurement Due Diligence

Application Scenarios for 5-Methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine Based on Quantified Differentiation


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity

In kinase drug discovery programs where target potency must be balanced against physicochemical properties, the target compound's XLogP3 of 2.2 [1] offers a more favorable starting point than the 5-ethyl analog (estimated XLogP3 ~2.7–3.0). Medicinal chemistry teams can use this scaffold to probe structure-activity relationships while maintaining sufficient aqueous solubility for biochemical and cellular assay formats, minimizing the need for DMSO or detergent additives that may confound IC₅₀ determinations.

Structure-Based Design Campaigns Exploiting Reduced Conformational Flexibility

With only 5 rotatable bonds compared to 6 in the methylene-linked comparator, the target compound imposes greater conformational restraint [1]. This makes it an attractive template for X-ray crystallography or cryo-EM studies, where a more rigid ligand can yield higher-resolution electron density. Computational chemists conducting docking or free-energy perturbation (FEP) calculations also benefit from the reduced sampling space, improving convergence and prediction accuracy.

ADME-Tox Profiling of Pyrimidine-Piperidine Hybrids

The TPSA value of 82.4 Ų [1] places the target compound in a permeability window distinct from lower-TPSA analogs (e.g., 5-ethyl variant with TPSA ≤ 75 Ų). CROs and pharmaceutical DMPK groups selecting this compound for Caco-2 permeability, PAMPA, or MDCK-MDR1 assays can generate data that benchmarks the impact of polar surface area modulation within a closely related series, informing predictive ADME models.

Chemical Biology Probe Development and Off-Target Selectivity Profiling

The unique regioisomeric attachment (piperidine-4-oxy to pyrimidine-2-position) differentiates the target from the piperidine-3-oxy to pyrimidine-4-position variant [1]. Chemical biology groups using this compound as a probe for target identification or competition-based chemoproteomics can rely on its distinct shape and hydrogen-bonding pattern to reduce false positives arising from regioisomer impurities, ensuring that pull-down or CETSA signals are correctly attributed.

Quote Request

Request a Quote for 5-methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.